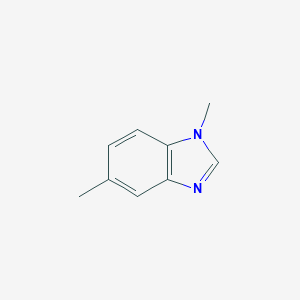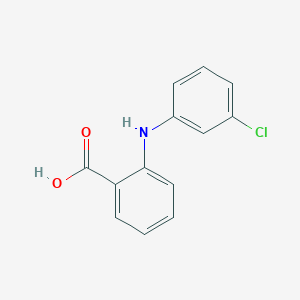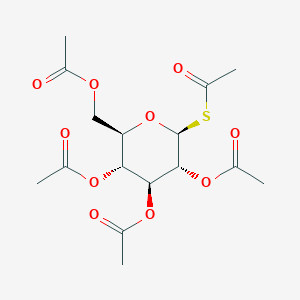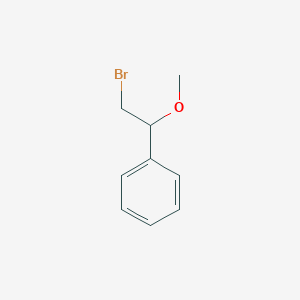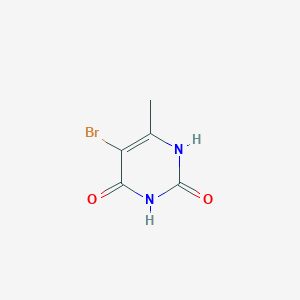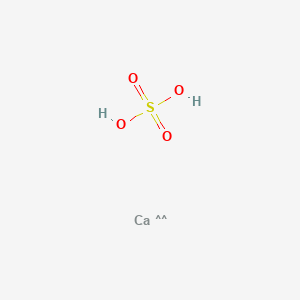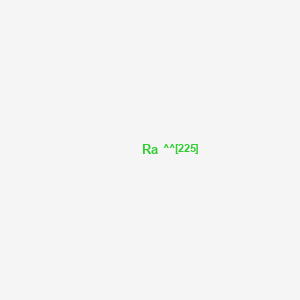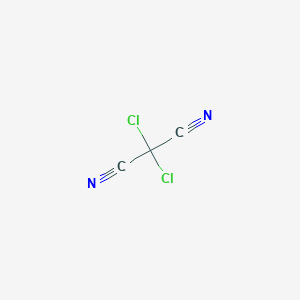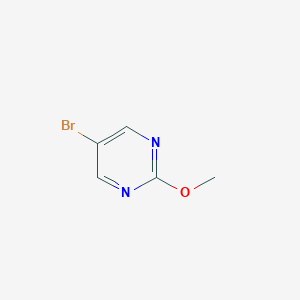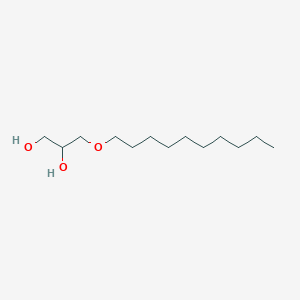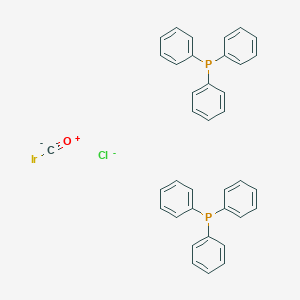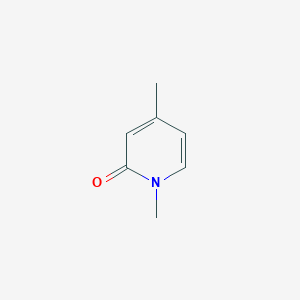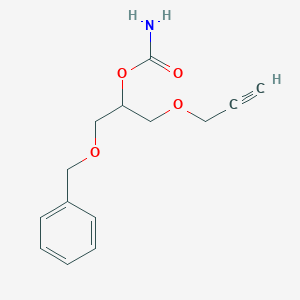
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC is a carbamate derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inflammation research has shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
生化和生理效应
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. In inflammation research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
实验室实验的优点和局限性
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments. It exhibits high solubility in water and is stable under a wide range of pH conditions. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications in various fields of medicine. Finally, studies investigating the safety and toxicity of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in vivo are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits a unique chemical structure and potential therapeutic applications in various fields of medicine. The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate, and it has been studied for its potential anti-tumor and anti-inflammatory activity, as well as its potential use in treating neurological disorders. While 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate should focus on developing analogs with improved pharmacokinetic properties, further understanding its mechanism of action, and investigating its safety and toxicity in vivo.
合成方法
The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate.
科学研究应用
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Inflammation research has also shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
14669-15-9 |
|---|---|
产品名称 |
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
(1-phenylmethoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C14H17NO4/c1-2-8-17-10-13(19-14(15)16)11-18-9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H2,15,16) |
InChI 键 |
USSSRTPJQOMRMA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
规范 SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
同义词 |
Carbamic acid 2-(benzyloxy)-1-(2-propynyloxymethyl)ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



